[2,3'-Bipyridin]-5-OL
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Overview
Description
[2,3’-Bipyridin]-5-OL is a heterocyclic organic compound that consists of two pyridine rings connected at the 2 and 3 positions, with a hydroxyl group attached to the 5 position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5-OL typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc bromide and 2-bromopyridine derivatives in the presence of a nickel or palladium catalyst. The reaction is often enhanced by microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-5-OL, often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridin]-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
[2,3’-Bipyridin]-5-OL has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-5-OL largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form strong bonds with metal centers, influencing the reactivity and stability of the resulting complexes. These metal-ligand interactions are crucial in catalytic processes, where the compound can facilitate various chemical transformations by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of coordination polymers and as a precursor to viologens.
3,3’-Bipyridine: Used in the development of pharmaceuticals and as a ligand in catalysis.
Uniqueness
[2,3’-Bipyridin]-5-OL is unique due to the presence of the hydroxyl group at the 5 position, which imparts additional reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and materials science, offering opportunities for the development of novel compounds and materials with tailored properties .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-9-3-4-10(12-7-9)8-2-1-5-11-6-8/h1-7,13H |
InChI Key |
SRKDFVGCOILAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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